Home > Products > Screening Compounds P34416 > 4-Oxofenretinide
4-Oxofenretinide - 865536-65-8

4-Oxofenretinide

Catalog Number: EVT-256830
CAS Number: 865536-65-8
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Oxo-4-HPR is an inhibitor of tubulin polymerization, inducing marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. It is also a fenretinide metabolite.

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A (retinol). It plays a crucial role in cell growth and differentiation, particularly in the development and maintenance of epithelial tissues. ATRA has been investigated for its therapeutic potential in various cancers, including acute promyelocytic leukemia (APL). []

Fenretinide

Compound Description: Fenretinide is a synthetic retinoid that exhibits anticancer activity. It induces apoptosis (programmed cell death) in various cancer cell lines and has shown promising results in preclinical and clinical studies for the treatment of breast cancer and other malignancies. []

Relevance: Fenretinide is a direct precursor to 4-oxofenretinide. 4-oxofenretinide is formed through the metabolic oxidation of fenretinide in the body. Therefore, understanding the properties and activities of fenretinide is crucial for comprehending the potential effects and mechanism of action of 4-oxofenretinide. []

Pristanic acid

Compound Description: Pristanic acid is a branched-chain fatty acid. Elevated levels of pristanic acid are associated with certain inherited disorders, such as Refsum disease, which can cause sensory motor neuropathy and other neurological symptoms. []

Relevance: Pristanic acid is mentioned in the context of peroxisomal beta-oxidation, a metabolic pathway that is also involved in the metabolism of 4-oxofenretinide. While not structurally similar, the discussion of pristanic acid highlights the importance of understanding metabolic pathways for drug metabolism and potential side effects. []

C27-bile acid intermediates

Compound Description: C27-bile acid intermediates are involved in the biosynthesis and breakdown of bile acids, which play a crucial role in the digestion and absorption of fats. Elevated levels of these intermediates can be indicative of metabolic disorders. []

Relevance: Similar to pristanic acid, C27-bile acid intermediates are mentioned in the context of peroxisomal beta-oxidation. The paper discusses how a deficiency in the enzyme alpha-methylacyl-CoA racemase disrupts the degradation of both pristanic acid and C27-bile acids via this pathway, potentially leading to their accumulation. [] This information is relevant because 4-oxofenretinide is also metabolized through peroxisomal beta-oxidation.

Source and Classification

4-Oxofenretinide is synthesized from fenretinide through an oxidation process mediated by cytochrome P450 enzymes, specifically cytochrome P450 26A1. This compound is classified within the broader category of retinoids, which are crucial in regulating gene expression and cellular functions through retinoic acid receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Oxofenretinide involves the oxidation of fenretinide. The process typically includes:

  1. Starting Material: Fenretinide.
  2. Enzymatic Reaction: The primary enzyme involved is cytochrome P450 26A1, which catalyzes the conversion of fenretinide into 4-Oxofenretinide.
  3. Reaction Conditions: The reaction requires oxygen and specific cofactors to facilitate the enzymatic activity.
  4. Yield and Purification: The product is purified through techniques such as silica gel chromatography to achieve a high purity level suitable for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular formula of 4-Oxofenretinide is C_20H_25NO_3. Its structure features a retinoid backbone with specific functional groups that contribute to its biological activity. The compound is characterized by:

  • Functional Groups: Hydroxyl and carbonyl groups that influence its interaction with biological targets.
  • Molecular Weight: Approximately 325.42 g/mol.
  • Spectroscopic Data: Ultraviolet-visible (UV-Vis) spectroscopy shows a maximum absorbance at around 371 nm, indicating its chromophoric properties .
Chemical Reactions Analysis

Reactions and Technical Details

4-Oxofenretinide primarily participates in oxidation reactions due to its retinoid structure. Key aspects include:

  • Oxidation Reactions: The compound can undergo further oxidation or substitution reactions involving its hydroxyl group.
  • Common Reagents: Cytochrome P450 enzymes, oxygen, and various nucleophiles can react with the compound under suitable conditions.
  • Major Products: The primary product of interest from the oxidation of fenretinide is 4-Oxofenretinide itself, with potential derivatives formed through subsequent reactions .
Mechanism of Action

Process and Data

The mechanism of action for 4-Oxofenretinide involves several key processes:

  • Cell Cycle Regulation: Unlike fenretinide, which has minimal impact on the G1 phase, 4-Oxofenretinide significantly affects the G2-M phase, leading to mitotic arrest.
  • Apoptosis Induction: The compound promotes apoptosis by modulating pathways associated with cell cycle regulatory proteins and apoptosis-related proteins.
  • Biochemical Pathways: It influences cellular pathways that regulate growth and survival, primarily through interactions with retinoic acid receptors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Oxofenretinide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow oil.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Sensitive to light; storage conditions should minimize exposure to light to maintain stability.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for similar compounds .
Applications

Scientific Uses

4-Oxofenretinide has several applications in scientific research:

  • Cancer Therapy Research: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
  • Cell Cycle Studies: Used in studies examining the mechanisms of cell cycle regulation and mitotic processes.
  • Pharmacological Investigations: Explored for its interactions with retinoic acid receptors, contributing to understanding retinoid biology in health and disease contexts .
Introduction to 4-Oxofenretinide in Oncological Research

Historical Discovery as a Fenretinide Metabolite

4-Oxofenretinide (4-oxo-4-HPR, 4-oxo-N-(4-hydroxyphenyl)retinamide) was first identified as a biologically significant metabolite of the synthetic retinoid fenretinide (4-HPR) through analyses of plasma samples from patients enrolled in clinical trials of 4-HPR [2] [9]. This polar metabolite was subsequently detected in in vitro systems using human ovarian carcinoma cells treated with 4-HPR, where its formation was linked to the induction of cytochrome P450 26A1 (CYP26A1) [9]. The chemical synthesis of 4-oxofenretinide confirmed its structure as a ketone derivative of 4-HPR, characterized by the introduction of a 4-oxo group on the cyclohexenyl ring of the parent molecule [2]. Notably, its discovery resolved a critical gap in understanding 4-HPR’s pharmacokinetics, as earlier studies had not established whether 4-HPR’s antitumor effects were mediated by the parent compound or its metabolites. A U.S. patent (US7169813B2) filed for 4-oxofenretinide underscored its therapeutic potential as a standalone or combinatorial agent for cancer prevention and treatment [2].

Significance in Overcoming Retinoid Resistance Phenotypes

4-Oxofenretinide exhibits profound efficacy against cancer cell lines that demonstrate intrinsic or acquired resistance to fenretinide. This includes ovarian (A2780/HPR), breast, and neuroblastoma models where 4-HPR resistance arises from reduced drug accumulation or altered ceramide metabolism [4]. Mechanistically, 4-oxofenretinide overcomes resistance through two independent pathways:

  • Reactive Oxygen Species (ROS)-Dependent Apoptosis: Like 4-HPR, it rapidly generates ROS (within 30 minutes), triggering endoplasmic reticulum (ER) stress, JNK activation, and upregulation of the proapoptotic cytokine PLAB (placental bone morphogenetic protein). However, this pathway is dispensable for its antimitotic activity [3] [5].
  • Microtubule-Targeted Mitotic Arrest: Unlike 4-HPR, 4-oxofenretinide directly inhibits tubulin polymerization (50% inhibition at 5.9 µM), causing persistent spindle checkpoint activation, multipolar spindle formation, and G2-M arrest within 2–6 hours. This mechanism operates independently of ROS and is absent in 4-HPR’s activity profile [6] [3].

These dual mechanisms not only broaden its applicability but also synergize to counteract resistance development. For example, in A2780/HPR ovarian carcinoma cells—which exhibit reduced 4-HPR uptake—4-oxofenretinide achieves IC50 values 2–4 times lower than 4-HPR [4] [6]. Table 1 summarizes key resistance-overcoming mechanisms.

Table 1: Mechanisms Enabling 4-Oxofenretinide to Overcome Fenretinide Resistance

Resistance Mechanism to 4-HPR4-Oxofenretinide’s Counteracting ActionFunctional Outcome
Reduced cellular accumulationIndependent uptake and/or retentionEffective intracellular concentrations achieved
Altered ceramide metabolismROS-independent microtubule disruptionBypasses reliance on ceramide-mediated apoptosis
Nuclear retinoid receptor defectsRAR-independent signaling (no RAR binding/transactivation) [4]Activity in receptor-deficient cells
Upregulated antioxidant defensesDual action: ROS generation + microtubule destabilizationOverwhelms redox buffering capacity via mitotic catastrophe

Comparative Efficacy Profiles Relative to Parent Compound Fenretinide

4-Oxofenretinide demonstrates superior in vitro potency and a broader spectrum of activity compared to fenretinide. Quantitative assessments across diverse cancer cell lines reveal consistent enhancements:

Cytotoxic Potency

  • In ovarian cancer lines (A2780, IGROV-1), 4-oxofenretinide exhibits IC50 values of 0.6–1.2 µM, compared to 1.5–2.5 µM for 4-HPR [4] [6].
  • Breast cancer models (T47D, BT-20) show 2–3-fold greater sensitivity to 4-oxofenretinide (IC50: 0.8–1.5 µM) than to 4-HPR (IC50: 2.0–4.5 µM) [4].
  • Neuroblastoma lines (e.g., SK-N-BE) are highly susceptible, with 4-oxofenretinide’s IC50 at ~0.5 µM versus 1.2 µM for 4-HPR [4].

Table 2: Comparative Growth Inhibitory Activity (IC50, µM) of 4-Oxofenretinide vs. Fenretinide

Cell LineTumor Type4-OxofenretinideFenretinideFold Difference
A2780Ovarian carcinoma0.61.52.5x
A2780/HPR4-HPR-resistant ovarian1.2>5.0*>4.2x
T47DBreast (ER+)0.82.02.5x
BT-20Breast (ER−)1.54.53.0x
SK-N-BENeuroblastoma0.51.22.4x

* Resistance defined as IC50 >5 µM [4].

Synergistic Combinatorial Effects

Co-administration of 4-oxofenretinide with 4-HPR results in synergistic growth inhibition, particularly in fenretinide-resistant cells. Isobologram analyses in A2780/HPR cells demonstrate combination index (CI) values <0.7, indicating strong synergy [2] [4]. This synergy arises from complementary mechanisms: 4-HPR primarily induces ceramide-mediated apoptosis and G1 arrest, while 4-oxofenretinide drives mitotic arrest and PLAB-dependent apoptosis [3] [4].

Metabolic and Receptor Binding Profiles

Unlike 4-HPR, 4-oxofenretinide shows minimal binding to retinoic acid receptors (RARα, β, γ) and fails to transactivate RAR-dependent reporters [4]. This explains its RAR-independent activity. Additionally, it causes only a slight reduction in plasma retinol levels in vivo—a significant advantage over 4-HPR, which induces night blindness due to retinol depletion [2].

Cell Cycle and Apoptotic Effects

While 4-HPR induces modest G1 accumulation, 4-oxofenretinide causes profound G2-M arrest (>60% of cells) associated with:

  • Downregulation of cyclin-dependent kinase 1 (CDK1), cdc25c, and cyclin A
  • Upregulation of p53 and p21
  • Caspase-9 and -3 activation (intrinsic apoptosis pathway) [4] [6].

These distinctions underscore 4-oxofenretinide’s potential as a next-generation retinoid with enhanced anticancer properties and a unique mechanistic portfolio.

Properties

CAS Number

865536-65-8

Product Name

4-Oxofenretinide

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+

InChI Key

NZVOGZATHCUFRC-KFJFTADJSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Solubility

Soluble in DMSO

Synonyms

4-Oxo-4-HPR; 4 Oxo 4 HPR; 4Oxo4HPR; 3-Keto fenretinide; 4-Oxo Fenretinide; 4-Keto-4-HPR;

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.